- Isomerization of alkenesYouji Huaxue, 1985, (6), 479-85,
Cas no 95-41-0 (dihydroisojasmone)

dihydroisojasmone structure
Nome do Produto:dihydroisojasmone
N.o CAS:95-41-0
MF:C11H18O
MW:166.260023593903
CID:34793
dihydroisojasmone Propriedades químicas e físicas
Nomes e Identificadores
-
- dihydroisojasmone
- Dihydro-iso-Jasmone
- 2-hexylcyclopent-2-en-1-one
- ISOJASMONE
- 2-Cyclopenten-1-one,2-hexyl
- 2-Hexyl-2-cyclopenten-1-one
- 2-Hexyl-2-cyclopentenone
- 2-hexylcyclopent-2-enone
- 2-n-Hexyl-2-cyclopenten-1-one
- 2-n-hexyl-2-cyclopentenone
- EINECS 202-417-5
- isojasmone B11
- 2-Hexyl-2-cyclopenten-1-one (ACI)
- 2-Hexyl-1-cyclopenten-3-one
- 2-Hexyl-2-cyclopenten-1-on
- Isojasmol
- NSC 78462
-
- Inchi: 1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h8H,2-7,9H2,1H3
- Chave InChI: VGECIEOJXLMWGO-UHFFFAOYSA-N
- SMILES: O=C1CCC=C1CCCCCC
Propriedades Computadas
- Massa Exacta: 166.13600
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 5
- Complexidade: 179
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.5
- Carga de Superfície: 0
- Contagem de Tautomeros: 7
Propriedades Experimentais
- Densidade: 0.8997 (rough estimate)
- Ponto de ebulição: 254.5°C (rough estimate)
- Índice de Refracção: 1.4677 (estimate)
- PSA: 17.07000
- LogP: 3.24610
dihydroisojasmone Informações de segurança
- Código da categoria de perigo: 22
-
Identificação dos materiais perigosos:
dihydroisojasmone Dados aduaneiros
- CÓDIGO SH:2914299000
- Dados aduaneiros:
China Customs Code:
2914299000Overview:
2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
dihydroisojasmone Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H922802-25ml |
2-hexylcyclopent-2-en-1-one |
95-41-0 | 99% | 25ml |
¥612.00 | 2022-01-12 |
dihydroisojasmone Método de produção
Synthetic Routes 1
Synthetic Routes 2
Condições de reacção
Referência
- Palladium-assisted alkylation of olefinsJournal of the American Chemical Society, 1980, 102(15), 4973-9,
Synthetic Routes 3
Condições de reacção
Referência
- Conversion of 2-alkylcyclopentanones into 2-alkyl-2-cyclopentenones with hydrated ferric chloride and cupric chlorideRecueil: Journal of the Royal Netherlands Chemical Society, 1982, 101(6), 199-202,
Synthetic Routes 4
Condições de reacção
Referência
- Simple route to 2-alkylcyclopent-2-enonesSynthetic Communications, 1974, 4(5), 303-6,
Synthetic Routes 5
Condições de reacção
Referência
- Synthesis in jasmone series. VII. Preparation of 2-alkylcyclopentenones and 2-alkylcyclopentanonesSynthetic Communications, 1977, 7(3), 185-8,
Synthetic Routes 6
Condições de reacção
Referência
- Syntheses of 2-cycloalken-1-onesSynthesis, 1990, (8), 677-8,
Synthetic Routes 7
Condições de reacção
1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Toluene ; 10 min, 100 °C
1.2 3 h, 100 °C; 24 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.4 Reagents: Sodium bicarbonate ; neutralized, rt
1.2 3 h, 100 °C; 24 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.4 Reagents: Sodium bicarbonate ; neutralized, rt
Referência
- Catalytic intermolecular Pauson-Khand-type reaction: strong directing effect of pyridylsilyl and pyrimidylsilyl groups and isolation of Ru complexes relevant to catalytic reactionJournal of the American Chemical Society, 2004, 126(35), 11058-11066,
Synthetic Routes 8
Condições de reacção
1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Toluene ; 3 h, 1 atm, 100 °C; 24 h, 1 atm, 100 °C
Referência
- A pyridylsilyl group expands the scope of catalytic intermolecular Pauson-Khand reactionsAngewandte Chemie, 2002, 41(18), 3481-3484,
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Hydrochloric acid
Referência
- Syntheses of 2-alkyl-2-cyclopentenones and 2-alkylcyclopentanones from 1-alkyl-cis-2,3-epoxycyclopentanolsYukagaku, 1981, 30(11), 762-6,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: 1-Butanol
Referência
- Synthesis of 2-alkyl-2-cyclopentenones from 2-cyclopentenoneNippon Kagaku Kaishi, 1981, (7), 1121-8,
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water
Referência
- Synthesis of 2-alkyl-2-cyclopenten-1-ones. A versatile kinetic alkylation-ozonolysis procedure for the preparation of γ-keto aldehydesSynthesis, 1989, (8), 603-7,
Synthetic Routes 12
Condições de reacção
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether , Pentane
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
- Metal promoted cyclization. 10. A novel synthesis of cyclopentenones and cyclohexenones via cycliacylation of lithioalkenylcarboxamidesTetrahedron Letters, 1986, 27(7), 775-8,
Synthetic Routes 13
Condições de reacção
Referência
- Deoxygenation of oxiranes with toluene-p-sulfonic acid and sodium iodideChemistry & Industry (London, 1983, (13),,
Synthetic Routes 14
Condições de reacção
1.1 Reagents: Zinc bromide Solvents: Diethyl ether , Tetrahydrofuran
1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
- Strictly regiocontrolled α-monosubstitution of cyclic carbonyl compounds with alkynyl and alkyl groups via Pd-catalyzed coupling of cyclic α-iodo enones with organozincsTetrahedron, 2000, 56(52), 10197-10207,
Synthetic Routes 15
Condições de reacção
Referência
- Syntheses of 2-alkyl-2-cyclopentenones from 2,3-epoxycyclopentanoneYukagaku, 1982, 31(9), 612-14,
Synthetic Routes 16
Condições de reacção
Referência
- Radical reactions of carbonyl compounds initiated by salts and oxides of metals. XI. Reaction of cyclic ketones with 1-alkenes and 1-alkynesZhurnal Organicheskoi Khimii, 1977, 13(12), 2498-504,
Synthetic Routes 17
Condições de reacção
Referência
- Synthetic perfumes from castor oil. IV. Preparation of 2-hexyl-2-cyclopenten-1-one from γ-undecalactoneNagoya Kogyo Gijutsu Shikensho Hokoku, 1979, 28(9), 275-8,
Synthetic Routes 18
Condições de reacção
Referência
- Syntheses based on ω-chloroalkanoic acids. V. Cyclization of oligomeric esters of ω-hydroxycarboxylic acidsZhurnal Organicheskoi Khimii, 1968, 4(12), 2111-13,
Synthetic Routes 19
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water
Referência
- Convenient method for preparation of 2-substituted 2-cyclopenten-1-ones from alkyl(alkenyl) 2-chloropropyl ketonesZhurnal Organicheskoi Khimii, 1994, 30(2), 191-2,
Synthetic Routes 20
Condições de reacção
Referência
- Allylic oxidation of monoalkyl-substituted cyclopentenesIndian Journal of Chemistry, 1975, 13(1), 29-32,
Synthetic Routes 21
Condições de reacção
Referência
- Cyclization of undec-10-enoic acid by polyphosphoric acidTetrahedron, 1969, 25(24), 6025-6,
dihydroisojasmone Raw materials
- Cyclopentanone, 2-chloro-2-hexyl-
- 2-Iodocyclopent-2-enone
- 2-(Dimethylvinylsilyl)pyridine
- Hexylmagnesium Bromide, 0.8 M solution in THF
- 1-(2-Chlorocyclopropyl)-1-octanone
- 1,2-Cyclopentanediol, 3-chloro-1-hexyl-, (1α,2α,3β)-
- 4-Oxoundecanal
- 4-Undecenamide, N,N-diethyl-5-iodo-, (Z)-
- 2-Hexylidenecyclopentanone
dihydroisojasmone Preparation Products
dihydroisojasmone Literatura Relacionada
-
Dipak Kumar Nayak,Kamal Krishna Halder,Rinku Baishya,Tuhinadri Sen,Partha Mitra,Mita Chatterjee Debnath Dalton Trans. 2013 42 13565
-
2. CLXXI.—The rotatory dispersive power of organic compounds. Part XVI. Halogen derivatives of camphor. Optical superposition in the camphor seriesJohn Outram Cutter,Henry Burgess,Thomas Martin Lowry J. Chem. Soc. Trans. 1925 127 1260
-
Deep Jyoti Bhuyan,Muhammad A. Alsherbiny,Mitchell Nolan Low,Xian Zhou,Kirandeep Kaur,George Li,Chun Guang Li Food Funct. 2021 12 2498
-
Yi Shao,Yao Yu,Cheng Li,Jing Yu,Rongrong Zong,Chonggang Pei RSC Adv. 2016 6 12235
-
Xuejing Liu,Xiaowei Chen,Hao Zhang,Shangde Sun RSC Adv. 2022 12 9744
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